molecular formula C15H12F2N2O4S B2949431 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 721406-46-8

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2949431
CAS No.: 721406-46-8
M. Wt: 354.33
InChI Key: HJKGNQBYZRTBFZ-UHFFFAOYSA-N
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Description

The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid derivative featuring a sulfanyl linker substituted with a carbamoylmethyl group and a 2-(difluoromethoxy)phenyl moiety. This structure combines a carboxylic acid group for hydrogen bonding, a sulfanyl bridge for metabolic stability, and a difluoromethoxy group to enhance lipophilicity and bioavailability.

Properties

IUPAC Name

2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O4S/c16-15(17)23-11-6-2-1-5-10(11)19-12(20)8-24-13-9(14(21)22)4-3-7-18-13/h1-7,15H,8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGNQBYZRTBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid, with CAS No. 721406-46-8, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.

  • Molecular Formula : C₁₅H₁₂F₂N₂O₄S
  • Molecular Weight : 354.33 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a difluoromethoxy group and a carbamoyl methyl sulfanyl moiety.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

1. Antitumor Activity

  • Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) through mechanisms involving FOXM1 inhibition, which is crucial for cancer cell survival and proliferation .

2. Anti-inflammatory Properties

  • Pyridine derivatives are often explored for their anti-inflammatory effects. Compounds similar to this compound have been reported to exhibit significant reductions in inflammatory markers in vitro and in vivo models .

3. Antimicrobial Activity

  • The antimicrobial properties of pyridine derivatives are well-documented. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureBiological Effect
Difluoromethoxy GroupEnhances lipophilicity and cellular uptake
Carbamoyl GroupInfluences binding affinity to biological targets
Sulfanyl LinkageMay contribute to reactive oxygen species (ROS) generation

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to this compound:

  • Study on FOXM1 Inhibition :
    • A study evaluated various pyridine derivatives for their ability to inhibit FOXM1 expression in MDA-MB-231 cells. Compounds with similar substituents showed IC₅₀ values comparable to known inhibitors, suggesting a potential therapeutic application in breast cancer treatment .
  • Anti-inflammatory Efficacy :
    • In an investigation assessing the anti-inflammatory effects of pyridine derivatives, compounds exhibiting structural similarities demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cell lines, indicating potential for treating inflammatory diseases .
  • Antimicrobial Activity Assessment :
    • A recent study tested several pyridine-based compounds against common bacterial pathogens. The results showed that certain derivatives displayed potent antibacterial activity, supporting the hypothesis that modifications in the chemical structure can enhance antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared below based on substituent groups, molecular weight, and functional motifs:

Compound Name Substituent Features Molecular Formula Molecular Weight Key Properties (Inferred)
Target Compound: 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid Difluoromethoxy-phenyl, carbamoyl linkage, sulfanyl C₁₆H₁₃F₂N₂O₄S 367.35 (est.) Enhanced lipophilicity, H-bonding potential
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Simple phenyl-sulfanyl C₁₂H₉NO₂S 243.27 Dimerization via carboxylic groups
2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid Trifluoromethyl-sulfanyl C₇H₄F₃NO₂S 223.18 High lipophilicity, metabolic resistance
2-[(4-Fluorophenyl)sulfanyl]pyridine-3-carboxylic acid 4-Fluoro-phenyl-sulfanyl C₁₂H₈FNO₂S 265.26 Moderate polarity, halogen interactions
2-[2-(2-Hydroxyethylsulfanyl)ethylsulfanyl]pyridine-3-carboxylic acid Hydroxyethyl-sulfanyl chain C₁₀H₁₃NO₃S₂ 283.35 Increased solubility, H-bonding capacity
Key Observations:
  • Substituent Impact on Lipophilicity : The trifluoromethyl group in confers higher lipophilicity than the target compound’s difluoromethoxy group. However, the latter may offer better metabolic stability due to reduced steric hindrance .
  • Carboxylic Acid Dimerization : Analogues like form dimers via C–H⋯O interactions, suggesting the target compound may exhibit similar crystal packing or solution-phase aggregation .

Pharmacological and Biophysical Properties

  • Binding Affinity : The Glide XP scoring function highlights hydrophobic enclosure and H-bonding as critical for affinity. The target compound’s difluoromethoxy and carbamoyl groups may synergize to enhance binding in hydrophobic pockets while maintaining polar interactions.
  • Solubility : Carboxylic acid groups (common to all analogues) improve aqueous solubility, but bulky substituents (e.g., trifluoromethyl ) reduce it. The target compound’s balance of lipophilic (difluoromethoxy) and polar (carbamoyl) groups may optimize membrane permeability and solubility.
  • Metabolic Stability: Sulfanyl linkages generally resist oxidation, while difluoromethoxy groups reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , dihedral angles between pyridine and phenyl rings are ~55–58°, influencing intermolecular interactions. The target compound’s larger substituent may increase steric strain, altering angles and packing efficiency.
  • Dimerization : Carboxylic acid dimers in stabilize the crystal lattice. The carbamoyl group in the target compound may introduce additional C=O⋯H–N interactions, modifying solid-state behavior .

Q & A

Q. What methodologies quantify synergistic effects of this compound in multi-drug therapies?

  • Methodology : Apply the Chou-Talalay combination index (CI) method: treat cancer cells with the compound and a chemotherapeutic agent (e.g., cisplatin) at fixed ratios. Calculate CI values via CompuSyn software. CI <1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., apoptosis assays) .

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